![molecular formula C19H21F3N4O3S B5747688 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5747688.png)
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide is a synthetic compound noted for its significant role in various scientific and industrial applications. Its unique chemical structure, featuring a pyrazole core and a sulfonylphenyl side chain, allows it to exhibit a range of bioactivities, making it an important molecule for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, including:
Formation of the pyrazole ring through cyclization of appropriate precursors.
Introduction of the cyclopropyl and trifluoromethyl groups via nucleophilic substitution or metal-catalyzed cross-coupling reactions.
Attachment of the phenylacetamide moiety through amidation reactions.
Industrial Production Methods: On an industrial scale, the synthesis is often optimized for cost-efficiency and yield. This involves:
Use of readily available starting materials.
Streamlining reaction conditions to reduce the number of purification steps.
Employment of catalysts to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by agents like hydrogen peroxide or molecular oxygen.
Reduction: It is reducible under appropriate conditions using agents such as lithium aluminum hydride.
Substitution: The aromatic and pyrazole moieties allow for various substitution reactions, using halogens or alkyl groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or metal oxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, using catalysts such as palladium or copper.
Major Products: Depending on the reaction, the major products can range from oxidized or reduced forms of the compound to substituted derivatives that modify its biological activity.
Wissenschaftliche Forschungsanwendungen
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide has diverse applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Functions as a probe in studying enzyme functions and cellular processes.
Medicine: Potential use in developing pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of materials with specific physical or chemical properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects often involves:
Binding to Molecular Targets: It interacts with specific enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: This binding can affect various biochemical pathways, leading to changes in cellular processes such as metabolism, signal transduction, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide stands out due to its unique trifluoromethyl group, which enhances its stability and bioactivity. Similar compounds include:
1H-pyrazol-1-yl derivatives: Often used in similar research applications but with varying substituents that affect their bioactivity.
Sulfonylphenyl acetamides: Other members of this class may lack the specific trifluoromethyl or cyclopropyl groups, leading to differences in their effectiveness and uses.
Eigenschaften
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O3S/c20-19(21,22)17-11-16(13-3-4-13)26(24-17)12-18(27)23-14-5-7-15(8-6-14)30(28,29)25-9-1-2-10-25/h5-8,11,13H,1-4,9-10,12H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAADLDIVNJOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=CC(=N3)C(F)(F)F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

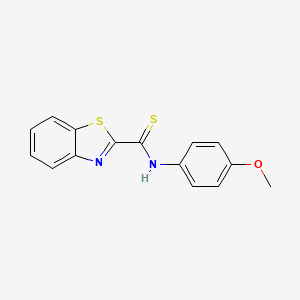

![4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5747630.png)
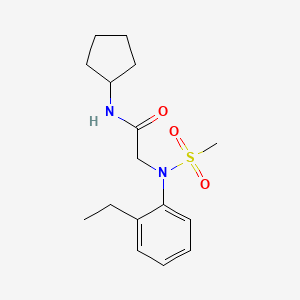
![1-[2-(ETHYLSULFANYL)BENZOYL]-4-(2-FLUOROPHENYL)PIPERAZINE](/img/structure/B5747634.png)
METHANONE](/img/structure/B5747640.png)
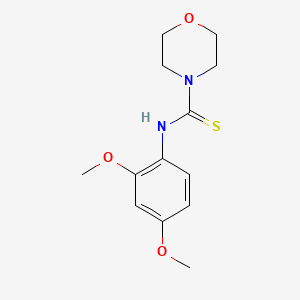
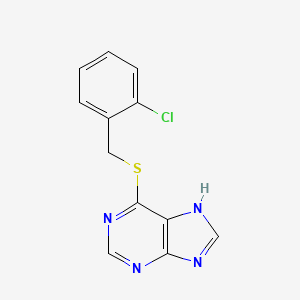
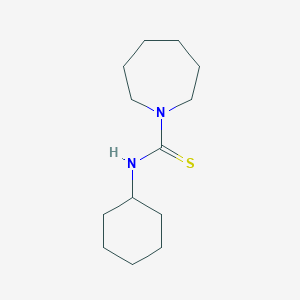
![(5Z)-1-(furan-2-ylmethyl)-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5747662.png)
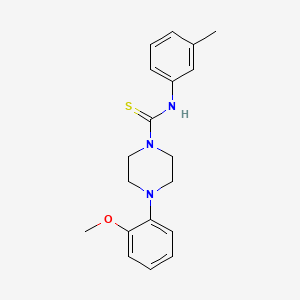
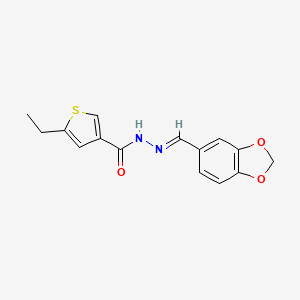
![2-(2,3-dimethylphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5747699.png)
